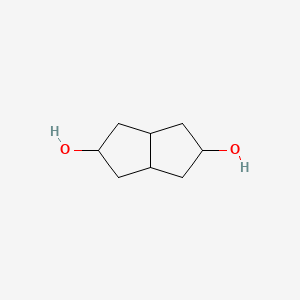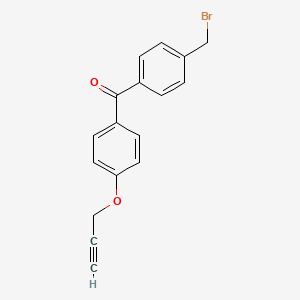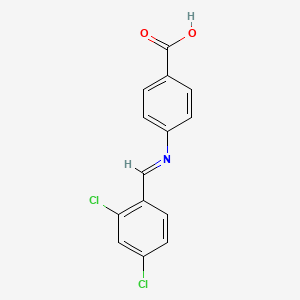
4-(((2,4-Dichlorophenyl)methylene)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-DICHLOROBENZYLIDENEAMINO)BENZOIC ACID: is an organic compound with the molecular formula C14H9Cl2NO2 It is characterized by the presence of a benzylideneamino group attached to a benzoic acid moiety, with two chlorine atoms substituted at the 2 and 4 positions of the benzylidene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-DICHLOROBENZYLIDENEAMINO)BENZOIC ACID typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-aminobenzoic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of Schiff base chemistry and related reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2,4-DICHLOROBENZYLIDENEAMINO)BENZOIC ACID is largely dependent on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of the benzylideneamino group allows for potential binding to active sites, while the chlorine atoms may enhance its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- 4-(2,6-DICHLOROBENZYLIDENEAMINO)BENZOIC ACID
- 4-(2,4-DIHYDROXY-BENZYLIDENEAMINO)BENZOIC ACID
Comparison:
- 4-(2,6-DICHLOROBENZYLIDENEAMINO)BENZOIC ACID: Similar in structure but with chlorine atoms at different positions, which may affect its reactivity and biological activity.
- 4-(2,4-DIHYDROXY-BENZYLIDENEAMINO)BENZOIC ACID: Contains hydroxyl groups instead of chlorine atoms, leading to different chemical properties and potential applications.
Propriétés
Numéro CAS |
71937-04-7 |
|---|---|
Formule moléculaire |
C14H9Cl2NO2 |
Poids moléculaire |
294.1 g/mol |
Nom IUPAC |
4-[(2,4-dichlorophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H9Cl2NO2/c15-11-4-1-10(13(16)7-11)8-17-12-5-2-9(3-6-12)14(18)19/h1-8H,(H,18,19) |
Clé InChI |
FFSUIMOLMFMASL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N=CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)

![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)
![2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11942274.png)

![azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate](/img/structure/B11942292.png)
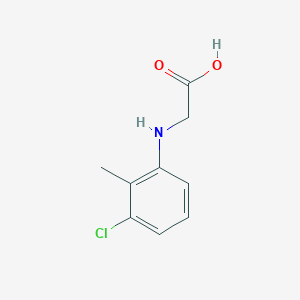
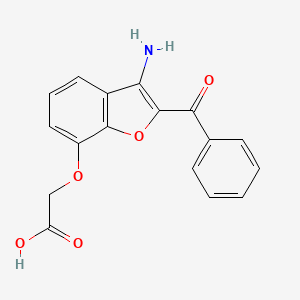
![Thiazolidinone]](/img/structure/B11942299.png)

